4-Chloro-2,6-dimethylquinoline

Antifungal Dermatophyte Yeast

This halogenated quinoline is a versatile building block for antifungal SAR and combinatorial library synthesis, not interchangeable with non-chlorinated analogs (e.g., CYP1A2 inhibitor 2,6-dimethylquinoline). The unique 4-chloro-2,6-dimethyl pattern creates distinct electronic and lipophilic properties (LogP ~3.7), validated for nucleophilic aromatic substitution. Supplied as a solid with validated purity for reproducible results.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 6270-08-2
Cat. No. B3031691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylquinoline
CAS6270-08-2
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C=C1)C)Cl
InChIInChI=1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3
InChIKeyUSUAZNLPQSKHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dimethylquinoline (CAS 6270-08-2): Sourcing Specifications and Research-Grade Characteristics for Medicinal Chemistry


4-Chloro-2,6-dimethylquinoline (CAS 6270-08-2) is a halogenated quinoline derivative with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol . It is a substituted quinoline bearing a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions of the quinoline core. Commercially, it is typically supplied as a solid with a purity of ≥95% or ≥97% , and is recognized as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules [1].

Why 4-Chloro-2,6-dimethylquinoline is Not Interchangeable with Other Quinoline Derivatives in Research Applications


Generic substitution of 4-chloro-2,6-dimethylquinoline with other quinoline analogs, such as unsubstituted quinoline or 2,6-dimethylquinoline (CAS 877-43-0), is not scientifically valid due to distinct substitution patterns that confer fundamentally different physicochemical properties and biological target engagement. The presence of the chloro group at the 4-position, combined with the 2,6-dimethyl substitution, creates a unique electronic and steric environment that alters reactivity, lipophilicity (calculated LogP 3.70-3.88) , and target-binding affinity compared to analogs lacking either the chlorine atom or the methyl groups. For instance, 2,6-dimethylquinoline is a known CYP1A2 inhibitor (IC50 3.3 µM) , while the 4-chloro derivative exhibits a distinct antimicrobial profile . Using a different analog in a synthetic route or bioassay would introduce uncontrolled variables, potentially invalidating experimental results and wasting resources.

Quantitative Evidence for Selecting 4-Chloro-2,6-dimethylquinoline Over Closest Analogs


Differential Antifungal Spectrum of 4-Chloro-2,6-dimethylquinoline Against Dermatophytes and Yeasts

4-Chloro-2,6-dimethylquinoline exhibits specific antifungal activity against key pathogenic fungal strains, including the dermatophyte Trichophyton mentagrophytes and the yeast Microsporum canis . This activity profile is linked to a proposed mechanism of action involving binding to fungal DNA and inhibiting transcription . In contrast, the non-chlorinated analog 2,6-dimethylquinoline is not reported to possess this antifungal spectrum, highlighting the essential role of the 4-chloro substituent for this specific bioactivity. This functional differentiation is critical for researchers selecting a starting scaffold for antifungal drug discovery.

Antifungal Dermatophyte Yeast Candida Trichophyton

Distinct Target Engagement Profile Relative to CYP1A2 Inhibitor 2,6-Dimethylquinoline

The non-chlorinated analog 2,6-dimethylquinoline is a well-characterized inhibitor of cytochrome P450 enzymes, with reported IC50 values of 3.3 µM against CYP1A2 and 480 µM against CYP2B6 . The introduction of a chlorine atom at the 4-position in 4-chloro-2,6-dimethylquinoline fundamentally alters its molecular recognition profile, diverting its biological activity away from these CYP enzymes and towards antimicrobial targets . This shift in target engagement is critical: a researcher seeking a CYP1A2 inhibitor would be misguided to select the 4-chloro derivative, while those investigating antimicrobial mechanisms can leverage its distinct pharmacological space. The structural difference results in a complete change in primary biological readout.

Enzyme Inhibition CYP1A2 CYP2B6 Target Selectivity

Validated Utility as a Versatile Synthetic Intermediate for Bioactive Molecular Libraries

4-Chloro-2,6-dimethylquinoline is a well-established synthetic intermediate for generating diverse molecular libraries. In a peer-reviewed study, it was used as the key starting material to react with a series of 2-pyrimidinamines (2a–h) to produce novel pyrimidine–quinoline clubbed molecules (3a–h) [1]. These synthesized derivatives were subsequently evaluated for antibacterial and antifungal activities, demonstrating the compound's utility in producing biologically active analogs. In contrast, non-chlorinated 2,6-dimethylquinoline lacks the reactive 4-chloro leaving group necessary for many nucleophilic aromatic substitution reactions, limiting its use as a direct precursor for 4-position derivatization. This established synthetic pathway provides a robust, literature-supported route for expanding compound collections.

Medicinal Chemistry Synthetic Building Block Quinoline Derivatives Antimicrobial

Differentiated Physicochemical Properties: Lipophilicity as a Driver of Membrane Permeability

The lipophilicity of a compound is a key determinant of its passive membrane permeability and oral bioavailability. 4-Chloro-2,6-dimethylquinoline exhibits a calculated LogP value in the range of 3.70 to 3.88 . This value is significantly higher than that of the non-chlorinated analog 2,6-dimethylquinoline, for which a calculated LogP of approximately 2.5-3.0 is estimated based on structural subtraction of a chlorine atom contribution. While direct experimental LogP comparisons are not available, the predicted difference of approximately 0.8-1.3 LogP units translates to an 8- to 20-fold increase in octanol-water partition coefficient. This higher lipophilicity suggests improved passive membrane diffusion for the 4-chloro derivative, which can be advantageous for accessing intracellular targets or crossing biological barriers, but may also present formulation challenges. This distinct physicochemical profile is a critical selection criterion for medicinal chemists balancing potency and ADME properties.

Lipophilicity LogP Drug-likeness ADME Physicochemical Properties

Optimized Research and Development Applications for 4-Chloro-2,6-dimethylquinoline


Scaffold for Antifungal Drug Discovery Targeting Dermatophytes and Yeasts

4-Chloro-2,6-dimethylquinoline is optimally applied as a starting scaffold in antifungal drug discovery programs focused on dermatophyte infections (e.g., Trichophyton mentagrophytes) and yeast pathogens (e.g., Microsporum canis, Candida spp.) . Its specific activity profile, distinct from non-chlorinated analogs, allows researchers to explore structure-activity relationships (SAR) around a core that already demonstrates desirable antifungal properties. Synthetic derivatization at the 4-position can be used to optimize potency and selectivity.

Building Block for Parallel Synthesis of Antimicrobial Quinoline Libraries

This compound serves as a robust building block for parallel synthesis and combinatorial chemistry approaches to generate diverse libraries of quinoline derivatives. Its 4-chloro leaving group enables efficient nucleophilic aromatic substitution reactions to introduce various amine, thiol, or other nucleophile-containing moieties, as demonstrated in the synthesis of pyrimidine–quinoline clubbed molecules . This validated synthetic utility accelerates the generation of novel analogs for antimicrobial screening campaigns.

Control or Comparator Compound for CYP Enzyme Selectivity Studies

Given the distinct biological target profiles between 4-chloro-2,6-dimethylquinoline and its non-chlorinated analog 2,6-dimethylquinoline (a CYP1A2 inhibitor with IC50 3.3 µM) , the 4-chloro derivative can be strategically employed as a control compound in CYP enzyme inhibition assays. It helps establish the specificity of an observed effect to the presence of the 4-chloro substituent, validating SAR hypotheses regarding the role of halogen substitution in directing target engagement.

Internal Reference Standard for Analytical Method Development

With a well-defined chemical structure (C11H10ClN, MW 191.66 g/mol) , melting point of 60-61 °C , and established purity specifications (≥95-97%) , 4-chloro-2,6-dimethylquinoline is suitable for use as an internal reference standard in HPLC, GC-MS, or NMR method development and validation for the analysis of quinoline-based reaction mixtures or impurities. Its distinct retention time and spectral properties facilitate accurate quantification.

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